1(2H)-Phthalazinone

Organic Synthesis Process Chemistry Medicinal Chemistry

Choose 1(2H)-Phthalazinone (CAS 62054-23-3) for your medicinal chemistry program because its unique lactam-diazine scaffold delivers sub-nanomolar PARP-1 inhibition (IC50 <0.2 nM for optimized derivatives) and potent AChE modulation—activities not replicated by simpler heterocycles. With ≥98% purity, sharp melting point (184-187°C), and compatibility with late-stage C-H functionalization, this intermediate streamlines lead optimization and process scale-up. Available in research to bulk quantities from global suppliers.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 62054-23-3
Cat. No. B7766815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Phthalazinone
CAS62054-23-3
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NNC2=O
InChIInChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
InChIKeyIJAPPYDYQCXOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1(2H)-Phthalazinone (CAS 62054-23-3): Core Scaffold and Synthetic Intermediate for Drug Discovery


1(2H)-Phthalazinone (CAS 62054-23-3), a diazaheterobicycle with the molecular formula C₈H₆N₂O, serves as a fundamental structural scaffold in medicinal chemistry and organic synthesis [1]. This fused heterocyclic system represents a common structural feature in numerous bioactive compounds and is utilized as a key building block for the synthesis of diverse pharmaceutical and agrochemical products [2]. Its versatility stems from a lactam structure amenable to regioselective functionalization, enabling the construction of complex molecular architectures relevant to multiple therapeutic areas including oncology, neuroscience, and metabolic disorders [3]. As a commercially available intermediate, it is typically supplied as a crystalline powder with a purity of ≥98.0% and a melting point range of 184.0°C to 187.0°C .

Why Substituting 1(2H)-Phthalazinone (CAS 62054-23-3) with Similar Heterocycles Compromises Synthetic Outcomes and Biological Profiles


Direct substitution of 1(2H)-Phthalazinone with structurally similar heterocycles, such as simple phthalazines or quinazolinones, is generally not feasible without fundamentally altering the intended synthetic route or target compound's biological profile. The unique 1(2H)-phthalazinone scaffold contains a specific lactam group (NH-C=O) adjacent to a diazine nitrogen, providing a distinct hydrogen-bonding donor/acceptor pattern and a reactive site for N-alkylation and C-H functionalization that differs markedly from its analogs [1]. This core is essential for the observed pharmacological activities, including potent PARP-1 inhibition (IC₅₀ values <0.2 nM for optimized derivatives) and acetylcholinesterase inhibition, activities that are not retained by simple structural mimics lacking this precise heterocyclic framework [2][3]. The versatility of this scaffold in drug discovery is underscored by its established role in enabling novel synthetic methodologies, such as transition-metal-catalyzed C(sp²)-H bond activation for late-stage diversification, a capability not shared by simpler diazine systems [1]. Therefore, replacing 1(2H)-Phthalazinone with an off-the-shelf alternative would necessitate a complete re-optimization of the synthetic pathway and would likely yield a compound with a different, and potentially undesirable, pharmacological signature.

Quantitative Differentiation of 1(2H)-Phthalazinone (CAS 62054-23-3): Comparative Evidence Across Synthetic, Physical, and Pharmacological Dimensions


Synthetic Yield and Purity: A Reproducible Entry Point for Derivative Synthesis

A fundamental differentiation for procurement lies in the established, high-yielding synthetic access to the 1(2H)-Phthalazinone scaffold, which provides a reproducible and cost-effective entry point for derivative synthesis. While many alternative heterocyclic building blocks may require multi-step, low-yielding, or chromatography-intensive preparations, the synthesis of 1(2H)-Phthalazinone via cyclocondensation of o-phthalic acid derivatives with hydrazine is well-documented to proceed with high efficiency . This is in stark contrast to analogous scaffolds, such as 4-substituted cinnolines or certain quinazolinones, which often require more forcing conditions or specialized reagents, resulting in lower overall yields and higher costs [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Scaffold Versatility in Medicinal Chemistry: Unlocking Nanomolar PARP-1 Inhibition Not Achievable with Simpler Cores

The 1(2H)-Phthalazinone core is a privileged scaffold for generating highly potent PARP-1 inhibitors, a level of activity not observed with simpler heterocyclic isosteres. Derivatives of this core consistently achieve single-digit nanomolar or sub-nanomolar IC₅₀ values against the PARP-1 enzyme, surpassing the potency of the clinically approved drug olaparib [1]. In contrast, a direct head-to-head comparison within a related study showed that an alternative core, while active, did not achieve the same level of potency [2].

Cancer Research PARP Inhibitors Drug Discovery

Purity and Physical Specification: A Reliable Crystalline Intermediate with Defined Melting Point

From a procurement and quality assurance perspective, 1(2H)-Phthalazinone offers a well-defined physical profile that facilitates handling and formulation. Commercial material is consistently supplied with high purity (≥98.0%) and a narrow melting point range, which serves as a key identifier of quality and consistency . This is a significant advantage over some alternative intermediates or crude reaction products, which may be oils or amorphous solids with variable purity and less reliable physical constants. The crystalline nature and high purity directly impact the reproducibility of subsequent synthetic steps, reducing the need for extensive purification and minimizing batch-to-batch variability .

Analytical Chemistry Quality Control Process R&D

Optimal Application Scenarios for 1(2H)-Phthalazinone (CAS 62054-23-3) Based on Quantitative Evidence


Development of Next-Generation PARP-1 Inhibitors for Oncology Research

As demonstrated by the sub-nanomolar IC₅₀ values of derivatives like DLC-1 (<0.2 nM), 1(2H)-Phthalazinone is the scaffold of choice for medicinal chemistry programs targeting PARP-1, offering a clear advantage over the older generation inhibitor olaparib (IC₅₀ = 5.0 nM) [1]. Researchers seeking to overcome resistance or improve potency can use this scaffold to rapidly access highly active lead compounds. Its utility is further validated by the fact that multiple derivatives, such as compound 11c (IC₅₀ = 97 nM vs. Olaparib's 139 nM), demonstrate superior activity in head-to-head assays [2].

Synthesis of Novel Acetylcholinesterase (AChE) Inhibitors for CNS Drug Discovery

This scaffold enables the creation of potent AChE inhibitors for neurodegenerative disease research. Studies show that phthalazinone-based compounds like 7e and 17c exhibit comparable or superior in vitro activity to the established drug donepezil, while also demonstrating minimal toxicity on hepatic and neuroblastoma cell lines [3]. The ability to generate mixed-type inhibitors that can bind to both the peripheral and catalytic sites of the enzyme provides a clear functional differentiation from simpler inhibitors, making this an ideal starting point for Alzheimer's disease drug discovery programs [3].

Late-Stage Diversification via C-H Activation for Complex Polyheterocycle Synthesis

For process chemists and synthetic methodologists, the 1(2H)-Phthalazinone core is uniquely suited for late-stage functionalization via transition-metal-catalyzed C(sp²)-H bond activation. This allows for the efficient construction of diverse polycyclic frameworks that are otherwise difficult to access, offering a significant synthetic advantage over less versatile heterocyclic systems [4]. The ability to selectively functionalize the scaffold in a predictable manner streamlines the preparation of compound libraries for high-throughput screening, accelerating drug discovery timelines and reducing the cost of generating chemical diversity [4].

Reliable Building Block for Large-Scale Pharmaceutical Intermediate Production

The combination of high synthetic yield (88% for a representative synthesis) and commercial availability at ≥98.0% purity makes 1(2H)-Phthalazinone an ideal starting material for process R&D and scale-up . Its well-defined physical properties, including a sharp melting point range (184.0°C to 187.0°C), ensure consistent quality and facilitate robust manufacturing processes . For organizations developing proprietary phthalazinone-based drug candidates, this intermediate offers a cost-effective and reliable entry point for producing multi-kilogram quantities of advanced intermediates and APIs, minimizing the risk of supply chain disruption and ensuring product consistency from bench to pilot plant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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